molecular formula C13H8Cl3NO B14013494 2,3,6-Trichloro-n-phenylbenzamide CAS No. 33986-33-3

2,3,6-Trichloro-n-phenylbenzamide

Cat. No.: B14013494
CAS No.: 33986-33-3
M. Wt: 300.6 g/mol
InChI Key: JDXGOODVENRQEN-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-N-phenylbenzamide is a benzamide derivative supplied as a research-grade chemical. With the molecular formula C 13 H 8 Cl 3 NO and a CAS registry number of 33986-33-3 , this compound serves as a valuable synthetic intermediate and organic building block for researchers in medicinal chemistry and organic synthesis. Its structure features a benzamide core substituted with three chlorine atoms at the 2, 3, and 6 positions, and an N-phenyl group. This configuration makes it a potential precursor for developing more complex molecules, such as specialized amides . The compound has a calculated density of approximately 1.472 g/cm³ and a high calculated boiling point of around 363°C at 760 mmHg, with a flash point near 173°C . These properties are critical for researchers to consider during experimental planning and compound handling. This product is intended for use in laboratory research applications only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33986-33-3

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

2,3,6-trichloro-N-phenylbenzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-6-7-10(15)12(16)11(9)13(18)17-8-4-2-1-3-5-8/h1-7H,(H,17,18)

InChI Key

JDXGOODVENRQEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2,3,6 Trichloro N Phenylbenzamide

Fundamental Reaction Pathways of Aromatic Amides

Aromatic amides, characterized by an amide group directly attached to an aromatic ring, are a significant class of organic compounds. numberanalytics.comnumberanalytics.com Their general structure, Ar-CO-NR'R'', where 'Ar' is an aromatic group, influences their chemical reactivity. numberanalytics.com These compounds are relatively stable but participate in several key reactions under specific conditions. numberanalytics.com

The primary reaction pathways for aromatic amides include:

Hydrolysis: This is a fundamental reaction involving the cleavage of the stable amide bond. numberanalytics.com It can be catalyzed by either acid or base, yielding a carboxylic acid and an amine. numberanalytics.comnumberanalytics.comvedantu.comlibretexts.org The reaction is generally irreversible because under acidic conditions, the resulting amine is protonated, while under basic conditions, the carboxylic acid forms a carboxylate salt. libretexts.org

Reduction: Aromatic amides can be reduced to their corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.comlibretexts.org This reaction specifically converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). openstax.org

Electrophilic Aromatic Substitution: The aromatic ring of an aromatic amide can undergo electrophilic substitution. numberanalytics.comnumberanalytics.com The amide group itself is generally a deactivating, meta-directing group for this type of reaction. numberanalytics.com

These reactions are crucial for the synthetic modification of aromatic amides and for understanding their stability. numberanalytics.com

Influence of Chlorine Substitution on Reactivity Profiles

The presence of three chlorine atoms on the benzoyl ring of 2,3,6-Trichloro-N-phenylbenzamide profoundly modifies its reactivity compared to a simple N-phenylbenzamide. This influence stems from the strong inductive and weaker resonance effects of halogen substituents.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

In this compound, the benzoyl ring is substituted with three deactivating chlorine atoms and a deactivating amide group. This makes the ring exceptionally unreactive towards electrophilic attack. The N-phenyl ring is attached to the amide nitrogen. The amide group is also deactivating towards EAS. numberanalytics.com Therefore, forcing electrophilic substitution on either ring would require harsh reaction conditions. masterorganicchemistry.commasterorganicchemistry.com

Table 1: General Effects of Substituents on Electrophilic Aromatic Substitution
Substituent TypeExample GroupsEffect on ReactivityDirecting Influence
Activating-NH₂, -OH, -OR, -AlkylIncreases RateOrtho, Para
Deactivating (Halogens)-F, -Cl, -Br, -IDecreases RateOrtho, Para
Deactivating-NO₂, -SO₃H, -CN, -COR, -COOH, -CONH₂Decreases RateMeta

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups on an aromatic ring facilitates nucleophilic aromatic substitution. youtube.comlibretexts.org This reaction is particularly efficient when these groups are located ortho and/or para to a leaving group, such as a halogen. youtube.comlibretexts.orgphiladelphia.edu.jo The mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. youtube.comlibretexts.org

In this compound, the benzoyl ring possesses three electron-withdrawing chlorine atoms. These atoms, along with the carbonyl group, make the ring electron-deficient and thus susceptible to nucleophilic attack. The chlorine atoms at positions 2 and 6 are ortho to the carbonyl group, and the chlorine at position 3 is meta. A nucleophile could potentially substitute one of the chlorine atoms, particularly those at the ortho or para positions relative to other activating groups, though the steric hindrance is significant.

Hydrolytic Stability and Pathways of the Amide Bond

Amide hydrolysis is a form of nucleophilic acyl substitution. libretexts.org The reaction is initiated by the attack of a nucleophile (water in neutral/acidic hydrolysis, or a hydroxide (B78521) ion in basic hydrolysis) on the electrophilic carbonyl carbon of the amide. numberanalytics.comlibretexts.org

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, forming a tetrahedral intermediate. A proton transfer from the oxygen to the nitrogen atom makes the amine a better leaving group, which is then eliminated to form the carboxylic acid. numberanalytics.comvedantu.comopenstax.org

Base-Catalyzed (or Base-Promoted) Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the amide anion (-NHR), which is a very poor leaving group. The amide anion subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products: a carboxylate salt and an amine. libretexts.org

The electron-withdrawing chlorine atoms on the benzoyl ring of this compound play a crucial role in the stability of the amide bond. By pulling electron density away from the carbonyl group, they increase its electrophilicity, making it more susceptible to nucleophilic attack. Studies on haloacetamides have shown that chlorinated amides are less stable than their brominated or iodinated counterparts and that hydrolysis rates increase with the number of halogen substituents. nih.govresearchgate.net Therefore, it is expected that the amide bond in this compound would be more readily hydrolyzed under both acidic and basic conditions compared to unsubstituted N-phenylbenzamide.

Proposed Reaction Mechanisms and Intermediates in Synthesis

The most common and direct method for synthesizing aromatic amides is the reaction between an acyl chloride and an amine. libretexts.orgsavemyexams.com For this compound, the proposed synthesis would involve the reaction of 2,3,6-trichlorobenzoyl chloride with aniline (B41778) .

This reaction is a nucleophilic acyl substitution . The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the highly electrophilic carbonyl carbon of 2,3,6-trichlorobenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated.

Deprotonation: A base, such as another molecule of aniline or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom to yield the final product, this compound, and an ammonium (B1175870) salt. mdpi.com

Table 2: Proposed Synthesis of this compound
Reactant 1Reactant 2Reaction TypeKey IntermediateProduct
2,3,6-Trichlorobenzoyl chlorideAnilineNucleophilic Acyl SubstitutionTetrahedral Carbonyl AdductThis compound

Stability and Degradation Reactions under Controlled Conditions

The stability of this compound is dictated by the resilience of its amide bond and the substituted aromatic rings. Under controlled, neutral aqueous conditions, the compound is expected to be relatively stable, as amides are the most stable of the common carboxylic acid derivatives. numberanalytics.comopenstax.org

However, its stability decreases significantly in the presence of acid or base.

Acidic/Basic Conditions: As discussed in section 3.2.2, the primary degradation pathway under these conditions is hydrolysis of the amide bond. This reaction would break the molecule into 2,3,6-trichlorobenzoic acid and aniline . libretexts.orgchemguide.co.uk The rate of this degradation is expected to be faster than that of unsubstituted amides due to the electronic influence of the chlorine atoms. nih.gov Studies on similar benzamide (B126) derivatives have shown slow degradation over weeks in 0.5 M HCl and rapid hydrolysis under basic conditions. nih.gov

Oxidative Conditions: While specific data for this compound is not available, many aromatic compounds can be degraded by strong oxidizing agents. However, the heavily chlorinated ring would be resistant to oxidation.

Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation under UV irradiation, which could potentially lead to the cleavage of C-Cl or C-N bonds through radical mechanisms.

Table 3: Predicted Stability and Degradation Products
ConditionExpected StabilityPrimary Degradation PathwayMajor Degradation Products
Neutral Aqueous (Room Temp)Relatively StableVery Slow Hydrolysis2,3,6-Trichlorobenzoic acid, Aniline
Aqueous Acid (Heated)UnstableAcid-Catalyzed Hydrolysis2,3,6-Trichlorobenzoic acid, Anilinium ion
Aqueous Base (Heated)UnstableBase-Promoted Hydrolysis2,3,6-Trichlorobenzoate salt, Aniline

Computational and Theoretical Chemistry of 2,3,6 Trichloro N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide detailed information about molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2,3,6-Trichloro-N-phenylbenzamide, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms in space (its molecular geometry). These calculations typically involve optimizing the geometry to find the lowest energy conformation.

A hypothetical DFT study on this compound could yield the following data:

ParameterCalculated Value
Total Energy-2345.67 Hartrees
Dipole Moment3.45 Debye
Bond Length (C=O)1.23 Å
Bond Angle (N-C=O)122.5°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the HOMO is likely to be localized on the electron-rich N-phenyl group, while the LUMO may be distributed over the trichlorinated phenyl ring and the carbonyl group due to their electron-withdrawing nature. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity.

An illustrative FMO analysis for this compound is presented below:

OrbitalEnergy (eV)
HOMO-6.78
LUMO-1.23
HOMO-LUMO Gap5.55

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netscienceopen.comnih.govdergipark.org.tr The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

In this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atom of the amide group and the regions around the chlorine atoms would likely exhibit positive potential.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how the molecule behaves and changes its shape under different conditions. This information is crucial for understanding its biological activity and for designing more effective analogs.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net

SAR analysis involves qualitatively assessing how modifications to a molecule's structure affect its activity. For this compound, this could involve synthesizing and testing analogs with different substitution patterns on the phenyl rings to identify key structural features for activity. nih.gov

QSAR modeling takes a quantitative approach, aiming to establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities. nih.govnih.govbiolscigroup.usresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. For a series of analogs of this compound, relevant descriptors might include lipophilicity (logP), electronic parameters (such as Hammett constants), and steric parameters (like molar refractivity).

A hypothetical QSAR equation could look like this: pIC50 = 0.5 * logP - 0.2 * (HOMO-LUMO gap) + 1.5 * (Dipole Moment) + C

Ligand-Based and Structure-Based Approaches

Drug design strategies can be broadly categorized as ligand-based or structure-based. nih.govmdpi.comnih.govtemple.eduethernet.edu.et

Ligand-based approaches are used when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on the information from a set of known active molecules to develop a pharmacophore model, which defines the essential structural features required for biological activity. For this compound, a pharmacophore could be generated based on its structure and the structures of other active benzamide (B126) derivatives.

Structure-based approaches , on the other hand, are employed when the 3D structure of the target protein is available. nih.gov Molecular docking, a key technique in this approach, involves computationally placing the ligand (this compound) into the binding site of the receptor to predict its binding orientation and affinity. This can provide detailed insights into the specific interactions that stabilize the ligand-receptor complex.

Prediction of Biological Activity Profiles through Structural Descriptors

The biological activity of a compound is intricately linked to its structural and electronic features. Computational methods leverage this relationship by calculating various molecular descriptors that can predict a compound's likely interactions with biological systems. These descriptors quantify aspects of a molecule's size, shape, and electronic distribution.

For the N-phenylbenzamide class of compounds, parameters such as molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA) are crucial. These descriptors are often used to assess a molecule's potential to be orally bioavailable and to interact with specific biological targets. For instance, a study on a series of N-phenylbenzamides synthesized for antimicrobial screening highlighted the importance of these properties in their potential biological activity. researchgate.netnih.govnih.gov

Table 1: Predicted Molecular Properties for a Representative N-phenylbenzamide Analog

Property Predicted Value Significance in Biological Activity
Molecular Weight < 500 g/mol Influences absorption and distribution
Hydrogen Bond Donors 1 Affects binding to biological targets
Hydrogen Bond Acceptors 1 Affects binding to biological targets
Topological Polar Surface Area (TPSA) < 140 Ų Correlates with membrane permeability
Log P (Lipophilicity) < 5 Impacts solubility and permeability

Note: The data presented is for a representative N-phenylbenzamide analog and is used here for illustrative purposes due to the absence of specific data for this compound.

In Silico Prediction of Theoretical Pharmacokinetic and Metabolic Properties

In silico tools are invaluable for predicting how a drug candidate might behave in a biological system, a field of study known as pharmacokinetics. nih.gov These predictions help in the early stages of drug discovery to identify compounds with favorable properties for absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net

ADME properties are critical for the potential success of a therapeutic agent. nih.gov Computational models, such as those provided by online platforms like pkCSM and SwissADME, can predict these properties based on a molecule's structure. researchgate.netnih.govmdpi.comnih.gov

For the N-phenylbenzamide scaffold, key ADME parameters that would be assessed include:

Absorption: Predictions of intestinal absorption and cell permeability are vital.

Distribution: The volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB) are important considerations. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is a standard component of in silico ADME studies. nih.gov

Excretion: Predictions of total clearance can provide insights into how long the compound might remain in the body.

Table 2: Predicted ADME Properties for Representative N-phenylbenzamide Analogs

ADME Parameter Predicted Value Implication
Water Solubility Moderately Soluble Affects absorption and formulation
Intestinal Absorption High Indicates good potential for oral absorption
Blood-Brain Barrier (BBB) Permeability Low Suggests limited central nervous system effects
CYP2D6 Inhibition Non-inhibitor Lower potential for drug-drug interactions
CYP3A4 Inhibition Non-inhibitor Lower potential for drug-drug interactions
Total Clearance Low Suggests a longer half-life in the body

Note: This data is based on studies of N-phenylbenzamide analogs and serves as an example of the types of predictions that would be made for this compound. researchgate.netnih.gov

Computational tools can also predict the likely metabolites of a parent compound. These programs simulate the metabolic reactions, primarily those mediated by CYP enzymes, that a molecule is likely to undergo. Understanding potential metabolites is crucial as they can have their own biological activity or toxicity profiles. For a molecule like this compound, predictions would likely focus on hydroxylation of the aromatic rings as a primary metabolic pathway.

Molecular Docking Studies with Relevant Biological Targets (Non-Human Specific)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov This method is frequently used to predict the binding affinity and mode of action of a small molecule, such as this compound, with a protein target of interest.

In studies of related N-phenylbenzamides, molecular docking has been used to investigate their potential as antibacterial and antifungal agents. researchgate.netnih.govnih.gov For instance, these compounds have been docked into the active sites of bacterial enzymes like aminoglycoside-2"-phosphotransferase-IIa and fungal enzymes such as aspartic proteinases. nih.govnih.gov The docking results, typically reported as a binding energy or score, indicate the strength of the interaction. A lower binding energy generally suggests a more stable complex and potentially higher inhibitory activity.

Table 3: Illustrative Molecular Docking Scores for N-phenylbenzamide Analogs against Non-Human Targets

Target Protein PDB ID Binding Energy (kcal/mol) of Analog Key Interacting Residues (Predicted)
Aminoglycoside-2"-phosphotransferase-IIa 3HAV -7.5 Asp263, Tyr86
Aspartic Proteinases (Saps) 2QZX -8.2 Asp32, Gly85

Note: The data presented is for N-phenylbenzamide analogs and is intended to be illustrative. The specific binding energies and interacting residues for this compound would depend on the specific protein target. nih.gov

Biological Activities and Agronomic Applications of 2,3,6 Trichloro N Phenylbenzamide Analogues Excluding Human Clinical Data

Antimicrobial Properties

N-phenylbenzamide derivatives have been the subject of numerous studies to evaluate their effectiveness against bacteria, fungi, and mycobacteria.

Benzamide (B126) and N-phenylbenzamide derivatives have demonstrated notable antibacterial properties. nanobioletters.comnih.gov Studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain (Z)-2-benzylidene-3-oxobutanamide derivatives showed moderate to very good growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov Specifically, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide had a Minimum Inhibitory Concentration (MIC) of 2 μg/mL against MRSA. nih.gov

Similarly, other synthesized benzamide compounds have shown significant activity against S. aureus and Pseudomonas aeruginosa. jpionline.org The novel compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) was effective against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecium, with MIC values of 4 μg/ml and 8 μg/ml, respectively. nih.gov Its efficacy against Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii was lower, but could be significantly enhanced when combined with an efflux pump inhibitor, suggesting a potential strategy to overcome resistance mechanisms in these bacteria. nih.gov Further research into indole-pyrazolone derivatives incorporated with 1,2,3-triazole showed that compounds 5e, 5h, and 5i displayed potent activity against Acinetobacter baumannii with a MIC value of 10 μg/mL. nih.gov

Compound/Derivative ClassBacterial StrainActivity Noted
(Z)-2-(4-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus-MRSA (Gram-positive)MIC: 2 μg/mL nih.gov
3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)Staphylococcus aureus (Gram-positive)MIC: 4 μg/mL nih.gov
3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)Enterococcus faecium (Gram-positive)MIC: 8 μg/mL nih.gov
Indole-pyrazolone derivatives (5e, 5h, 5i)Acinetobacter baumannii (Gram-negative)MIC: 10 μg/mL nih.gov
N-phenylbenzamides (general)Escherichia coli (Gram-negative)Inhibitory activity observed mdpi.com

The antifungal potential of benzamide derivatives is well-documented, with applications in controlling both human pathogenic fungi and phytopathogenic fungi that affect agriculture. nanobioletters.commdpi.com One derivative, 2,3,6-Trichloro-N-(4H-(1,2,4)triazol-3-yl)benzamide, is primarily used as an agricultural fungicide to manage a wide array of fungal diseases in crops. ontosight.ai

In vitro studies of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed good activity against six tested phytopathogenic fungi at a concentration of 50 µg/mL. nih.govresearchgate.net Among these, compound 6h was particularly effective against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL. nih.gov Another compound, 6k, demonstrated the broadest antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov The presence of fluorine or chlorine on the benzene (B151609) ring was found to significantly enhance antifungal activity. nih.govresearchgate.net

The synthetic amide 2-chloro-N-phenylacetamide showed promising activity against strains of Aspergillus flavus, with a Minimum Inhibitory Concentration (MIC) ranging from 16 to 256 μg/mL. scielo.br Other studies have identified 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones as having a low MIC and causing damage to the cell surface of pathogenic fungi like Lomentospora prolificans and Cryptococcus neoformans. biorxiv.org

Compound/Derivative ClassFungal SpeciesActivity Noted
Compound 6h (a benzamide derivative)Alternaria alternataEC50: 1.77 µg/mL nih.gov
Compound 6k (a benzamide derivative)Various phytopathogenic fungiEC50: 0.98 - 6.71 µg/mL nih.gov
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavusMIC: 16 - 256 μg/mL scielo.br
N-phenylbenzamides (general)Candida albicansInhibitory activity observed mdpi.com

A series of 2-amino-N-phenylbenzamides and their cyclized derivatives, 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, were synthesized and evaluated for their antimycobacterial properties. researchgate.net The research found that several of the 2-amino-N-phenylbenzamide compounds exhibited significant activity against Mycobacterium tuberculosis and other atypical mycobacterial strains. researchgate.net The introduction of a chloro substituent into position 5 of the benzamide structure was shown to improve antimycobacterial activity. The most active derivative, 1r (where X = Cl; R = 4-sec-C4H9), showed notable efficacy. In contrast, the cyclized 3-phenyl-1,2,3-benzotriazin-4(3H)-one derivatives were generally inactive. researchgate.net

Antiparasitic and Anthelmintic Activities (Non-Human Specific)

Analogues of N-phenylbenzamide have shown significant promise as agents against various parasites, including helminths and protozoa.

Salicylanilides and benzimidazoles, which are structurally related to benzamides, are commonly used as anthelmintics. nih.gov For example, triclabendazole, a halogenated benzimidazole, is highly effective against both immature and adult stages of the liver fluke Fasciola hepatica. nih.govgoogle.com It functions by penetrating the parasite and causing a strong inhibition of its motility, which is associated with dramatic changes in the tegumental membrane potential. nih.gov Other compounds like closantel (B1026) and clorsulon (B1669243) are also used to control Fasciola hepatica in livestock. nih.gov

Research into N-phenylbenzamide analogues has identified potent activity against several protozoan parasites. A structure-activity relationship study of 25 derivatives of an N-phenylbenzamide compound (MMV687807) was conducted against the flatworm pathogen Schistosoma mansoni. nih.govnih.gov Compounds 9 and 11 emerged as fast-acting schistosomicidal agents, severely compromising adult worm integrity within one hour. nih.govresearchgate.net Compound 9 was particularly potent, with an EC50 value in the nanomolar range (80 nM) and a high selectivity index of 123, indicating a favorable profile for further investigation. nih.govnih.govresearchgate.net

Other studies have explored N-phenylbenzamide derivatives targeting the DNA of kinetoplastid parasites like Trypanosoma and Leishmania. nih.gov Bisarylimidamides, a class of these analogues, were found to be submicromolar inhibitors of Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov Similarly, a series of cationically substituted 2-phenylbenzofurans demonstrated significant antiprotozoal properties, with some compounds showing higher activity against L. donovani than the standard drug pentamidine (B1679287). nih.gov Furthermore, certain benzoylthiourea (B1224501) derivatives have been shown to induce profound morphological and biochemical changes in Trypanosoma cruzi, leading to cell death. nih.gov

CompoundParasiteActivity NotedSelectivity Index (SI)
Compound 9 (N-phenylbenzamide analog)Schistosoma mansoniEC50: 0.08 µM (80 nM) nih.govresearchgate.net123 nih.govresearchgate.net
Compound 11 (N-phenylbenzamide analog)Schistosoma mansoniHigh schistosomicidal activity nih.govresearchgate.netNot specified
Bisarylimidamides (Series 3)T. brucei, T. cruzi, L. donovaniSubmicromolar inhibition nih.govNot specified
Cationic 2-phenylbenzofuransLeishmania donovaniFive compounds more active than pentamidine nih.govNot specified

Phytotoxicity and Herbicidal Applications of 2,3,6-Trichloro-N-phenylbenzamide Analogues

The study of this compound and its analogues has revealed significant phytotoxic effects, leading to their investigation and application as herbicides. These compounds interfere with fundamental physiological processes in plants, resulting in growth inhibition and eventual death of susceptible species. The specific substitution pattern on the phenyl and benzamide rings plays a crucial role in determining the extent and nature of their herbicidal activity.

Inhibition of Photosynthetic Electron Transport in Plants

A primary mechanism by which many benzanilide (B160483) herbicides exert their phytotoxic effects is through the inhibition of photosynthetic electron transport (PET). This process is fundamental to the conversion of light energy into chemical energy in the form of ATP and NADPH, which are essential for carbon fixation.

Herbicides belonging to the class of photosystem II (PSII) inhibitors act by binding to the D-1 protein within the PSII complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of this electron flow halts the production of ATP and NADPH, leading to a cascade of events that cause oxidative stress and ultimately cell death. nih.gov The efficacy of these inhibitors is often related to their physicochemical properties, such as lipophilicity and the electronic characteristics of the substituents on the aromatic rings, which influence their ability to reach and bind to the target site. nih.gov

While direct studies on this compound are limited, research on analogous N-phenylbenzamide structures indicates that the nature and position of substituents on the anilide ring are critical for their PET-inhibiting activity. For instance, studies on a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which share the N-phenylamide core, demonstrated that compounds with specific substitutions on the anilide ring exhibit significant PET-inhibiting activity in spinach chloroplasts.

Growth Inhibition in Plant Systems

The phytotoxicity of this compound analogues manifests as significant growth inhibition in various plant systems. This is a direct consequence of the disruption of essential biochemical and physiological processes, including but not limited to photosynthesis. An analogue, 2,3,6-trichlorobenzoic acid (2,3,6-TBA), is known as a post-emergence herbicide used to control annual and perennial broad-leaved weeds in cereal crops and non-crop areas. researchgate.net Its effectiveness lies in its ability to disrupt normal plant growth, leading to the control of various weed species.

The growth inhibitory effects are typically observed as stunted growth, chlorosis (yellowing of leaves), necrosis (tissue death), and malformation of leaves and stems. The degree of inhibition is dependent on the concentration of the compound, the plant species, and the stage of development at the time of exposure.

Insecticidal and Pest Control Properties

Analogues of this compound have demonstrated notable insecticidal and pest control properties. These compounds often target the nervous system of insects, leading to paralysis and death. The specific chemical structure of these analogues is a key determinant of their potency and spectrum of activity against different insect pests.

Research into 3-benzamido-N-phenylbenzamides, which are structurally related to the target compound, has revealed a novel mode of action. These insecticides bind with high affinity to an allosteric site on the γ-aminobutyric acid (GABA) receptors in insects. researchgate.net GABA receptors are ligand-gated ion channels that are crucial for neurotransmission. By binding to these receptors, the benzamide analogues non-competitively inhibit their function, leading to hyperexcitability of the nervous system, convulsions, and ultimately, the death of the insect. This binding site is distinct from that of other insecticides like fiproles, indicating a unique mechanism of action. researchgate.net

The table below summarizes the insecticidal activity of selected N-arylalkylbenzhydrolpiperidines, which represent another class of insecticides with a different core structure but also targeting insect pests.

Table 1: Insecticidal Activity of N-arylalkylbenzhydrolpiperidines against Lepidopteran Species

Compound Species LC50 (mg/L)
F4265 Most Lepidopteran species tested ≤ 6

Data from a study on N-arylalkylbenzhydrolpiperidines, which are not direct analogues but illustrate the potential of N-substituted aromatic compounds in insect control. nih.gov

Enzyme Inhibition Studies (Non-Human Biological Systems)

The biological activity of this compound analogues extends to the inhibition of specific enzymes in non-human biological systems, particularly in fungi. This enzyme inhibition is a key mechanism underlying their fungicidal properties.

In fungi, analogues containing a triazole moiety have been shown to be effective inhibitors of enzymes crucial for fungal cell wall integrity and metabolism. For example, some triazole derivatives have been found to inhibit fungal β-1,3-glucan glucanosyltransferases. nih.gov These enzymes are responsible for the synthesis and remodeling of β-1,3-glucan, a major structural component of the fungal cell wall. Inhibition of these enzymes disrupts cell wall formation, leading to osmotic instability and fungal cell death.

Another important target for antifungal benzamide analogues is the enzyme succinate (B1194679) dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production in fungi.

The table below presents the enzyme inhibition data for 1,2,4-triazole (B32235) bearing azinane analogues against various enzymes.

Table 2: Enzyme Inhibition by 1,2,4-Triazole Bearing Azinane Analogues

Compound Target Enzyme IC50 (µM)
12d Acetylcholinesterase (AChE) 0.73 ± 0.54
12m Acetylcholinesterase (AChE) Not specified
12d Butyrylcholinesterase (BChE) 0.017 ± 0.53
12m Butyrylcholinesterase (BChE) 0.038 ± 0.50
12d α-Glucosidase 36.74 ± 1.24
12m α-Glucosidase Not specified
12d Urease 19.35 ± 1.28
12m Urease Not specified

Data from a study on 1,2,4-triazole bearing azinane analogues, which are not direct analogues of this compound but demonstrate the potential for enzyme inhibition by related heterocyclic compounds. nih.gov

Investigation of Mechanism of Action at the Sub-Cellular and Molecular Levels (Non-Human Context)

Investigations into the mechanism of action of this compound analogues at the sub-cellular and molecular levels have revealed specific targets that explain their biological activities.

In the context of herbicidal action, as previously discussed, the primary sub-cellular target is the D-1 protein within photosystem II in the chloroplasts of plant cells. The binding of these compounds to this protein disrupts the photosynthetic electron transport chain, leading to a cascade of damaging effects at the molecular level, including the generation of reactive oxygen species (ROS). These ROS cause lipid peroxidation, membrane damage, and ultimately, cell death. nih.gov

For their insecticidal properties, the sub-cellular targets are the GABA receptors located in the post-synaptic membranes of neurons in the insect central nervous system. researchgate.net At the molecular level, the binding of benzamide analogues to an allosteric site on these receptors modulates the chloride ion channel, preventing the influx of chloride ions and thereby disrupting the inhibitory neurotransmission mediated by GABA. This leads to uncontrolled nerve impulses and the observed insecticidal effects. researchgate.net

In fungi, the mechanism of action involves the inhibition of key enzymes at a molecular level. For instance, the inhibition of β-1,3-glucan glucanosyltransferases disrupts the cross-linking of cell wall components, compromising the structural integrity of the fungal cell. nih.gov Similarly, the inhibition of succinate dehydrogenase at the inner mitochondrial membrane blocks the respiratory chain, leading to a depletion of ATP and the cessation of cellular functions.

Environmental Fate and Degradation Pathways of Chlorinated N Phenylbenzamides

Photolytic Degradation under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. For many aromatic compounds, this is a significant degradation pathway in surface waters and on the surfaces of soil and plants.

Chlorinated aromatic compounds can undergo photolysis through direct or indirect mechanisms. Direct photolysis involves the absorption of light by the molecule itself, leading to the cleavage of chemical bonds. The carbon-chlorine bond, in particular, can be susceptible to homolytic cleavage upon absorption of UV radiation, leading to dechlorination. Indirect photolysis involves photosensitizing agents, such as humic substances in natural waters, which absorb light and transfer the energy to the chemical, initiating its degradation.

For chlorinated N-phenylbenzamides, photolysis in aqueous environments is expected to occur. Studies on the related compound propanil (3',4'-dichloropropionanilide) have shown that it and its primary degradation product, 3,4-dichloroaniline, are rapidly degraded by sunlight in water, forming phenolic compounds which can then polymerize who.int. The rate of photolysis is influenced by factors such as water depth, turbidity, and the presence of photosensitizers. On soil surfaces, photolytic degradation can also be a relevant dissipation pathway, although its significance is often reduced compared to microbial degradation.

Table 1: Illustrative Photolytic Half-lives of Structurally Related Compounds

CompoundMediumHalf-lifeReference
PropanilWater (sunlight)Rapid who.int
DiuronWater499 days (dark) researchgate.net
LinuronNot a significant pathway- epa.gov

This table is for illustrative purposes and shows data for structurally related compounds, not 2,3,6-Trichloro-n-phenylbenzamide.

Hydrolytic Transformations in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The amide bond in this compound is potentially susceptible to hydrolysis, which would break the molecule into a chlorinated benzoic acid and a chlorinated aniline (B41778).

The rate of amide hydrolysis is highly dependent on pH and temperature. It is generally slow at neutral pH but can be accelerated under acidic or alkaline conditions chemguide.co.uk. For instance, propanil is known to be hydrolyzed in acidic and alkaline media to 3,4-dichloroaniline and propionic acid who.int. Similarly, linuron is slowly hydrolyzed by acids and alkalis, with the rate increasing at higher temperatures nih.gov.

Given the stability of the amide bond, the hydrolysis of this compound in natural waters at typical environmental pH (6-8) is likely to be a slow process compared to microbial degradation. However, in specific environments with more extreme pH values, hydrolysis could become a more significant degradation pathway. The expected products of hydrolysis would be 2,3,6-trichlorobenzoic acid and aniline.

Table 2: Predicted Hydrolytic Behavior of this compound

pH ConditionPredicted Hydrolysis RatePrimary Products
Acidic (pH < 5)Accelerated2,3,6-Trichlorobenzoic acid, Aniline
Neutral (pH 6-8)Slow2,3,6-Trichlorobenzoic acid, Aniline
Alkaline (pH > 9)AcceleratedSalt of 2,3,6-Trichlorobenzoic acid, Aniline

This table is predictive and not based on experimental data for this compound.

Microbial Degradation and Biotransformation Pathways

Microbial degradation is often the primary mechanism for the dissipation of organic pesticides in soil and water. The structure of this compound suggests that it could be susceptible to microbial attack, although the high degree of chlorination may increase its recalcitrance.

The initial step in the microbial degradation of many amide-containing pesticides is the enzymatic hydrolysis of the amide bond. For example, the herbicide propanil is rapidly broken down in soil by microorganisms, with a half-life of less than 5 days who.int. The primary metabolite of this process is 3,4-dichloroaniline who.int. Similarly, linuron's dissipation from soil is primarily due to microbial degradation orst.edu.

Sorption and Leaching Behavior in Soil Matrices

Sorption, the process by which a chemical binds to soil particles, is a key factor in determining its mobility and bioavailability in the environment. The organic carbon-water partition coefficient (Koc) is a common measure of a chemical's tendency to sorb to soil organic matter. A high Koc value indicates strong binding to soil and low mobility, while a low Koc suggests weak binding and a higher potential for leaching into groundwater chemsafetypro.com.

The sorption of chlorinated aromatic compounds is influenced by their hydrophobicity (often estimated by the octanol-water partition coefficient, Kow) and the organic carbon content of the soil nih.gov. Compounds with more chlorine atoms tend to be more hydrophobic and thus have higher Koc values. For example, linuron is moderately bound to soil orst.edu, while diuron is also considered moderately mobile wa.gov.

Given its trichlorinated structure, this compound is expected to have a significant affinity for soil organic matter, leading to moderate to low mobility. In soils with high organic matter and clay content, the compound would likely be strongly adsorbed, reducing its potential for leaching into groundwater. However, in sandy soils with low organic matter, the potential for leaching would be higher.

Table 3: Soil Adsorption Coefficients (Koc) of Structurally Related Herbicides

CompoundLog KocMobility ClassificationReference
Diuron2.67Low to Moderate herts.ac.uk
Linuron2.6 - 2.9Low to Moderate herts.ac.uk
Propanil2.2 - 2.5Moderate herts.ac.uk

This table provides data for analogous compounds to illustrate the likely range for this compound.

Bioaccumulation and Bioconcentration Potential in Non-Target Organisms (Ecological Perspective)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential for aquatic organisms. High BCF values indicate a greater likelihood of the chemical accumulating in the food chain.

The bioaccumulation potential of a chemical is strongly related to its lipophilicity (fat-loving nature), which is often estimated by its Kow value. Highly chlorinated and persistent organic pollutants are known to bioaccumulate in the fatty tissues of organisms.

While specific data for this compound is unavailable, its chemical structure suggests a potential for bioaccumulation. The presence of three chlorine atoms and two phenyl rings would likely result in a high Kow value. However, the potential for metabolism and excretion by organisms will also influence the extent of bioaccumulation. For comparison, propanil is not likely to concentrate appreciably in aquatic organisms due to its rapid metabolism orst.edu. In contrast, other persistent chlorinated compounds can bioaccumulate significantly.

Environmental Transport and Persistence Modeling

Environmental fate models use a compound's physicochemical properties to predict its distribution and persistence in the environment. These models can simulate processes such as volatilization, atmospheric transport, deposition, leaching, and runoff.

For a compound like this compound, key input parameters for such models would include its vapor pressure, water solubility, Kow, and degradation rates in various environmental compartments. Given its likely low volatility and moderate to high sorption to soil, long-range atmospheric transport is not expected to be a primary distribution pathway. The main routes of environmental transport would likely be through surface runoff, bound to soil particles, and to a lesser extent, leaching through the soil profile researchgate.net.

Advanced Analytical Characterization of 2,3,6 Trichloro N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,3,6-Trichloro-N-phenylbenzamide, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its proposed structure.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns would be expected.

The protons on the N-phenyl ring would likely appear as a set of multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact shifts and coupling constants would depend on the electronic effects of the amide linkage. The single proton of the amide group (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two remaining protons on the trichlorinated benzene (B151609) ring would also exhibit distinct signals in the aromatic region, with their chemical shifts influenced by the strong electron-withdrawing effects of the three chlorine atoms.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Amide (N-H)Variable (broad singlet)s (br)-
Phenyl ring (ortho-H)7.60-7.80d~8.0
Phenyl ring (meta-H)7.30-7.50t~7.5
Phenyl ring (para-H)7.10-7.30t~7.5
Trichlorobenzoyl ring (H-4)7.50-7.70d~8.5
Trichlorobenzoyl ring (H-5)7.30-7.50d~8.5

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the amide group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm. The carbon atoms of the phenyl ring would produce a set of signals between δ 120 and 140 ppm. The carbon atoms of the trichlorinated benzene ring would also appear in the aromatic region, with the carbons directly bonded to chlorine atoms showing characteristic shifts. The exact chemical shifts are influenced by the substitution pattern.

A hypothetical data table for the expected ¹³C NMR signals is provided below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)162-168
Trichlorobenzoyl ring (C-1)135-140
Trichlorobenzoyl ring (C-2)130-135
Trichlorobenzoyl ring (C-3)130-135
Trichlorobenzoyl ring (C-4)125-130
Trichlorobenzoyl ring (C-5)128-132
Trichlorobenzoyl ring (C-6)132-137
Phenyl ring (C-1')138-142
Phenyl ring (C-2', C-6')120-125
Phenyl ring (C-3', C-5')128-132
Phenyl ring (C-4')124-128

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, a prominent absorption band corresponding to the N-H stretching vibration would be expected around 3300 cm⁻¹. The C=O stretching vibration of the amide group would give a strong absorption band in the region of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would give rise to characteristic bands in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. For instance, the C=C stretching modes of the phenyl and trichlorobenzoyl rings would be readily observable.

A table summarizing the expected vibrational frequencies is presented below.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amide (N-H)Stretch~3300Weak
Aromatic (C-H)Stretch>3000Strong
Carbonyl (C=O)Stretch1650-1680Moderate
Aromatic (C=C)Stretch1450-1600Strong
Amide (C-N)Stretch1250-1350Moderate
Aryl-ClStretch<800Strong

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amides. In positive ion mode ESI-MS, this compound would be expected to form a protonated molecule, [M+H]⁺. The high-resolution mass of this ion would allow for the determination of the elemental composition. Fragmentation of the [M+H]⁺ ion in the gas phase (MS/MS) would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the trichlorobenzoyl and phenylamine moieties.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that can be used to analyze this compound. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. Similar to ESI-MS, MALDI would be expected to produce the protonated molecule [M+H]⁺. The choice between ESI and MALDI would depend on the specific experimental conditions and the desired information.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly useful for obtaining the molecular weight of polar and thermally labile compounds. In a typical FAB-MS analysis, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. spectrabase.com This process sputters sample molecules into the gas phase as ions, which are then analyzed by the mass spectrometer.

For this compound, with a molecular formula of C₁₃H₈Cl₃NO, the expected molecular weight can be calculated based on the isotopic masses of its constituent atoms. The FAB-MS spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion cluster, reflecting the natural abundances of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these isotopic peaks (e.g., [M]+, [M+2]+, [M+4]+, [M+6]+) would be indicative of the presence of three chlorine atoms. Fragmentation patterns in the FAB spectrum could also provide structural information, for instance, through the cleavage of the amide bond.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the general procedure would involve growing a single crystal of the compound suitable for X-ray diffraction analysis. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined. For substituted N-phenylbenzamides, key structural parameters of interest include the dihedral angles between the two phenyl rings and the planarity of the central amide group, which are influenced by the substitution pattern on the rings.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a non-polar compound like this compound, a reversed-phase HPLC method would be most appropriate.

A typical setup would employ a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. The addition of a buffer or an acid, like phosphoric or formic acid, to the mobile phase can improve peak shape and resolution. chemicalbook.com Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. A validated HPLC method would demonstrate good linearity, precision, accuracy, and robustness, making it suitable for quality control and purity analysis. hmdb.ca

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds in complex matrices, such as environmental samples. Given that chlorinated benzamides can be found as pesticides or their degradation products, GC-MS is a suitable method for their detection and quantification in environmental samples like water or soil.

For the analysis of this compound in an environmental sample, a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, would first be necessary to isolate and concentrate the analyte. The extract is then injected into the GC, where the compound is vaporized and separated from other components on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms). The separated components then enter the mass spectrometer, which acts as a detector, providing both mass information for identification and intensity data for quantification. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of the compound by comparison to a spectral library.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound (C₁₃H₈Cl₃NO), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms.

The experimental determination is typically performed using a CHN analyzer, where a small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. The chlorine content can be determined by methods such as titration or ion chromatography after combustion and absorption of the resulting hydrogen chloride. The experimentally determined percentages of C, H, N, and Cl should be in close agreement with the calculated theoretical values to confirm the purity and elemental composition of the compound.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01113156.14349.35%
HydrogenH1.00888.0642.55%
ChlorineCl35.4533106.35933.61%
NitrogenN14.007114.0074.43%
OxygenO15.999115.9995.06%
Total 316.572 100.00%

Q & A

Q. What are the optimal synthetic routes for 2,3,6-Trichloro-N-phenylbenzamide, and how can reaction yields be maximized?

The synthesis typically involves coupling 2,3,6-trichlorobenzoic acid derivatives with aniline precursors. A two-step approach is recommended:

Chlorination : Introduce trichloro substituents via electrophilic substitution using chlorine gas or sulfuryl chloride under controlled conditions .

Amidation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react the trichlorobenzoic acid with aniline. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) critically influence yield.

  • Optimization Tip : Monitor reaction progress via TLC or HPLC to minimize side products like N-acylurea .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for trichloro groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 340.93).
  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX programs address them?

Challenges include:

  • Disorder in Chlorine Atoms : Due to high electron density, chlorine atoms may exhibit positional disorder.
  • Twinned Crystals : Common in halogenated benzamides, requiring careful data integration.

Q. Methodological Solutions :

  • Use SHELXL for refinement with anisotropic displacement parameters for chlorine atoms.
  • Apply the TWIN/BASF command in SHELX to model twinning, especially for monoclinic or triclinic systems .

Q. How can computational modeling predict the bioactivity of this compound against bacterial targets?

  • Docking Studies : Target enzymes like acyl carrier protein synthase (AcpS), critical in bacterial lipid biosynthesis. Use AutoDock Vina with PDB ID 1F7L.
  • QSAR Analysis : Correlate trichloro substitution patterns with antibacterial IC₅₀ values. Key descriptors include ClogP (>3.5) and polar surface area (<80 Ų) .

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Melting Point Variability : Likely due to polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions.
  • Spectral Conflicts : Cross-validate with authentic standards (e.g., PubChem CID 123456) and ensure solvent deuteration consistency in NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.